molecular formula C7H13N3O3S B033474 Oxamyl CAS No. 23135-22-0

Oxamyl

Cat. No. B033474
CAS RN: 23135-22-0
M. Wt: 219.26 g/mol
InChI Key: KZAUOCCYDRDERY-UITAMQMPSA-N
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Description

Oxamyl is a carbamate insecticide known for its broad-spectrum control over various pests, including insects, nematodes, and acaricides, on a wide range of field crops, vegetables, fruits, and ornamentals. Its toxicological significance arises from its high toxicity and the risk of contamination to non-target organisms and the environment (Biancardi et al., 2022).

Synthesis Analysis

Oxamyl synthesis has been approached through non-solvent and solvent processes, with water and acetone being the mediums for the respective methods. The non-solvent process, which involves the addition of methyl isocyanate to oxamyl oxime in water, has been deemed more favorable due to its lower production cost, higher purity, absence of methyl isocyanate residues, ease of operation, and lower equipment cost, making it suitable for mass production. This process yields oxamyl with a purity of ≥99% and a yield of ≥95% (Ning, 2006).

Molecular Structure Analysis

The molecular structure of oxamyl involves a carbamate group, which is central to its function as an acetylcholinesterase inhibitor. This functionality allows oxamyl to disrupt the nervous system of pests, leading to their death. The structure-activity relationship of oxamyl is crucial for its potency as an insecticide, with the molecular configuration ensuring effective inhibition of the target enzyme.

Chemical Reactions and Properties

Oxamyl's reactivity and chemical properties are influenced by its functional groups. It undergoes typical carbamate reactions, including hydrolysis under certain conditions, leading to the formation of various degradation products. The stability of oxamyl in environmental conditions and its interaction with different substrates significantly impact its efficacy and persistence as a pesticide (Mazellier et al., 2010).

Scientific Research Applications

  • Nematode Control in Vegetables : Oxamyl, combined with soil fumigation using 1,3-D and/or metam sodium, can reduce root-knot nematode infection and increase vegetable yields (Desaeger et al., 2004).

  • Effectiveness on Tomato Plants : A concentration of 300 ppm of Oxamyl significantly reduces nematode growth, development, egg production, and larval entry into tomato plants' root systems for up to 30 days (Atilano & Gundy, 1979).

  • Impact on Ryegrass Cultivars : Oxamyl reduces most nematode populations, potentially contributing to increased herbage production and influencing sward composition (Yeates & Barker, 1986).

  • Applications in Cotton Cultivation : Oxamyl, when used with aldicarb, has shown to reduce Rotylenchulus reniformis numbers on cotton, leading to greater plant height, boll weight, and seed cotton yields (Lawrence & Mclean, 2000).

  • Toxicological Research : Oxamyl's developmental toxic effects in zebrafish include disrupting the mitochondrial electron transport chain and altering PI3K/Akt and p38 Mapk signaling pathways (An et al., 2022).

  • Bioremediation Studies : Algae like Chlorella vulgaris can enhance the biodegradation of oxamyl compounds, beneficial for controlling soil nematodes and improving plant health (El-Ansary, Hamouda, & Ahmed-Farid, 2020).

  • Impact on Honeybee Larvae : Oxamyl exposure in honeybee larvae may cause potential oxidative damage and affect their antioxidant enzyme system (Prezenská, Sobeková, & Sabová, 2019).

Safety And Hazards

Oxamyl is classified by the World Health Organization as highly hazardous . It is extremely toxic to humans whether ingested, inhaled, or contact with the skin . Its overuse can also lead to residue accumulation in food .

Future Directions

The phaseout of methyl bromide and the ban on, or withdrawal of, other toxic soil fumigants and non-fumigant nematicides belonging to the organophosphate and carbamate groups are leading to changes in nematode-control strategies . Sustainable nematode-control methods are available and preferred, but not always effective enough, especially for cash crops in intensive agriculture .

properties

IUPAC Name

methyl (1Z)-2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate
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InChI

InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12)/b9-5-
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InChI Key

KZAUOCCYDRDERY-UITAMQMPSA-N
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Canonical SMILES

CNC(=O)ON=C(C(=O)N(C)C)SC
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Isomeric SMILES

CNC(=O)O/N=C(/C(=O)N(C)C)\SC
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Molecular Formula

C7H13N3O3S
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DSSTOX Substance ID

DTXSID10860293
Record name Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate
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Molecular Weight

219.26 g/mol
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Physical Description

Oxamyl is a white, crystalline solid, with slight sulfurous odor. Used as an insecticide, nematicide and acaricide on many field crops, vegetables, fruits, and ornamentals. (EPA, 1998), Colorless or white solid with sulfurous or garlic-like odor; [HSDB]
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Boiling Point

Decomposes on distillation
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Solubility

Soluble at 77.0 °F (280g/kg) (NTP, 1992), Solubility (g/100 ml @ 25 °C): acetone, 67; ethanol, 33; 2-propanol, 11; methanol, 144; toluene, 1, In water, 280 g/l @ 25 °C
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Density

0.97 g/cu cm @ 25 °C
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Vapor Pressure

0.00023 mmHg at 77 °F (EPA, 1998), 0.00023 [mmHg], 0.00023 mm Hg @ 20-25 °C
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Mechanism of Action

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/, The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/
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Product Name

N,N-Dimethyl-alpha-methylcarbamoyloxyimino-alpha-(methylthio)acetamide

Color/Form

White crystalline solid, Colorless crystals

CAS RN

23135-22-0; 97502-85-7, 23135-22-0, 32817-80-4
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Record name Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate
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Melting Point

212 to 216 °F Pure compound changes to different form upon melting, with a melting point of 226 to 230 °F. (EPA, 1998), 100-102 °C, changes to a different crystalline form, mp 108-110 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,700
Citations
J Harvey Jr, JCY Han, RW Reiser - Journal of agricultural and food …, 1978 - ACS Publications
… comparison with oxamyl metabolites, as were also the S-oxide and S,S-dioxide of oxamyl and of I… In all studies with [14C] oxamyl in foliage, allradioactivity was recovered in the aqueous …
Number of citations: 38 pubs.acs.org
J Harvey Jr, JCY Han - Journal of Agricultural and Food Chemistry, 1978 - ACS Publications
… No oxamyl … oxamyl. DMCF was degraded and eliminated mainly as conjugates of III and IV. This paper is the third in a series to describe the me-tabolism and biodegradation of oxamyl, …
Number of citations: 33 pubs.acs.org
GL Kennedy Jr - Toxicological Sciences, 1986 - academic.oup.com
… When given by intraperitoneal injection, oxamyl was highly toxic to … Oxamyl produces mild skin irritation and the dermal … Oxamyl is highly toxic via inhalation with the 1-hr LC50 value in …
Number of citations: 15 academic.oup.com
S Gallego, M Devers-Lamrani, K Rousidou… - Science of the Total …, 2019 - Elsevier
… We assessed the effects of the carbamate nematicide oxamyl on the whole bacterial … of oxamyl through 16S rRNA amplicon next generation sequencing (NGS) and on the oxamyl-…
Number of citations: 27 www.sciencedirect.com
KA Osman, AS El-Bakary, NA Saber… - Alexandria Science …, 2015 - journals.ekb.eg
The remediation of the oxamyl pesticide, applied, at a rate of 50 … The oxamyl residue levels in loamy sand was extracted at … Only the peak corresponding to oxamyl was observed in the …
Number of citations: 1 journals.ekb.eg
Z Gerstl - Pesticide science, 1984 - Wiley Online Library
… of oxamyl in fallow soils, and compared actual field data with their calculations. They found that after 2 months little oxamyl remained in the field. Overman’ applied oxamyl through …
Number of citations: 72 onlinelibrary.wiley.com
RH Bromilow, RJ Baker, MAH Freeman… - Pesticide …, 1980 - Wiley Online Library
The breakdown of oxamyl was studied in three downland chalk soils, a peat loam, a sandy loam, and the same sandy loam modified by adding peat. The kinetics of aldicarb …
Number of citations: 110 onlinelibrary.wiley.com
BK Gugino, GS Abawi, JW Ludwig - Journal of Nematology, 2006 - ncbi.nlm.nih.gov
… oxamyl at planting was effective against M. hapla and its damage to carrots grown in mineral and organic soils. Oxamyl … In commercial fields, the cost-effectiveness of oxamyl application …
Number of citations: 78 www.ncbi.nlm.nih.gov
K Rousidou, E Chanika, D Georgiadou… - Frontiers in …, 2016 - frontiersin.org
… transformation of oxamyl oxime (hydrolysis product of oxamyl) … 8 mg kg -1 of oxamyl oxime and the samples were incubated … oxamyl oxime in soil and 10 days later, the levels of oxamyl …
Number of citations: 51 www.frontiersin.org
JA Desaeger, M Rivera, R Leighty… - Pest Management …, 2011 - Wiley Online Library
… , with EC50 and EC90 values that were similar to oxamyl and averaged 4.9 and 15.2 mg L− 1. … incognita control similar to oxamyl during early growth (up to 25 days after planting) of pea …
Number of citations: 26 onlinelibrary.wiley.com

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